3-Ethoxy-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-Ethoxy-5-(trifluoromethyl)benzonitrile is an organic compound that features both an ethoxy group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(trifluoromethyl)benzonitrile typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzonitrile core. One common method includes the nucleophilic aromatic substitution reaction where an ethoxy group is introduced to a trifluoromethyl-substituted benzonitrile under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of ethoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The ethoxy group can also influence the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(trifluoromethyl)benzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-(trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position.
3-Ethoxy-5-(difluoromethyl)benzonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
3-Ethoxy-5-(trifluoromethyl)benzonitrile is unique due to the specific combination of the ethoxy and trifluoromethyl groups, which can impart distinct chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound. The ethoxy group can also affect the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-15-9-4-7(6-14)3-8(5-9)10(11,12)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHHKXKXFIDSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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